Disodium hydrogen 4-((4-chloro-6-((8-hydroxy-3,6-disulphonato-1-naphthyl)amino)-1,3,5-triazin-2-yl)amino)benzoate

Description

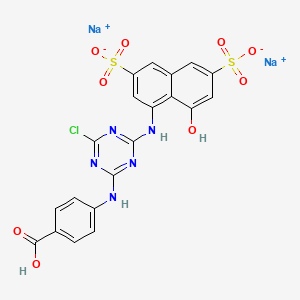

Disodium hydrogen 4-((4-chloro-6-((8-hydroxy-3,6-disulphonato-1-naphthyl)amino)-1,3,5-triazin-2-yl)amino)benzoate is a sulfonated aromatic compound featuring a central 1,3,5-triazine ring substituted with chlorine, a benzoate group, and a naphthyl moiety bearing hydroxyl and sulfonate groups. The disodium counterions enhance water solubility, making it suitable for applications in dyes, cosmetics, or pharmaceuticals. Its structure enables strong binding to substrates (e.g., textiles) and resistance to hydrolysis under moderate pH conditions (5–9) .

Properties

CAS No. |

94349-49-2 |

|---|---|

Molecular Formula |

C20H12ClN5Na2O9S2 |

Molecular Weight |

611.9 g/mol |

IUPAC Name |

disodium;4-[[4-(4-carboxyanilino)-6-chloro-1,3,5-triazin-2-yl]amino]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14ClN5O9S2.2Na/c21-18-24-19(22-11-3-1-9(2-4-11)17(28)29)26-20(25-18)23-14-7-12(36(30,31)32)5-10-6-13(37(33,34)35)8-15(27)16(10)14;;/h1-8,27H,(H,28,29)(H,30,31,32)(H,33,34,35)(H2,22,23,24,25,26);;/q;2*+1/p-2 |

InChI Key |

OPOZUTFWOOGCIY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 305-167-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

EINECS 305-167-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of pharmaceuticals, agrochemicals, or other specialized chemicals .

Mechanism of Action

The mechanism of action of EINECS 305-167-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the nature of the compound and its application. For instance, in a biological context, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Understanding the precise mechanism of action requires detailed studies, including molecular modeling and experimental validation .

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonated aromatics, triazine derivatives, and benzoate esters. Key differences lie in substituents, counterions, sulfonation levels, and applications.

Structural and Functional Group Comparisons

Table 1: Structural and Functional Differences

Key Findings

Sulfonation and Solubility :

- The target compound’s two sulfonate groups confer moderate solubility, whereas trisodium and tetrasodium analogs (3–4 sulfonates) exhibit higher solubility, advantageous for dye formulations requiring rapid dissolution .

- Ethyl benzoate derivatives (e.g., I-6230) lack sulfonates, resulting in poor water solubility and limiting their use to organic solvents .

Stability :

- Azo-containing compounds (e.g., trisodium analog) are prone to photodegradation, whereas the target compound’s triazine-hydroxynaphthyl structure enhances UV resistance .

- The tetrasodium analog’s fluoro and chlorophenyl groups improve thermal stability, making it suitable for high-temperature industrial processes .

Applications :

- Textile Dyes : The target compound’s balanced solubility and stability make it ideal for fiber-reactive dyes. In contrast, the trisodium analog’s UV sensitivity restricts it to indoor textiles .

- Cosmetics : The target compound’s hydroxyl groups enable chelation of metal ions, enhancing its utility in colorants for formulations like hair dyes .

- Pharmaceuticals : Ethyl benzoates (e.g., I-6230) serve as ester prodrugs due to their hydrolyzable groups but lack the sulfonate-mediated biocompatibility of sodium salts .

Biological Activity

Disodium hydrogen 4-((4-chloro-6-((8-hydroxy-3,6-disulphonato-1-naphthyl)amino)-1,3,5-triazin-2-yl)amino)benzoate, commonly referred to as disodium hydrogen benzoate, is a complex organic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of approximately 611.90 g/mol. This compound is characterized by multiple functional groups including sulfonate, hydroxyl, and amino groups, which contribute to its diverse biological interactions and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C20H12ClN5Na2O9S2 |

| Molecular Weight | 611.90 g/mol |

| CAS Registry Number | 94349-49-2 |

| EINECS | 305-167-6 |

Biological Activity

The biological activity of disodium hydrogen benzoate has been explored in various studies, focusing on its potential therapeutic applications as well as its mechanisms of action.

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for use in pharmaceuticals and food preservation .

Anticancer Properties : Preliminary studies suggest that disodium hydrogen benzoate may possess anticancer effects. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may affect the expression of genes involved in cell cycle regulation and apoptosis.

Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro and in vivo. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanisms underlying the biological activities of disodium hydrogen benzoate are complex and involve several pathways:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, which is critical for maintaining cellular homeostasis and regulating apoptosis.

- Gene Expression Regulation : It can alter the expression of various genes associated with cell survival and death.

- Signal Transduction Pathways : Disodium hydrogen benzoate interacts with key signaling pathways such as MAPK and NF-kB, which are crucial for cellular responses to stress and inflammation .

Case Studies

Several case studies have highlighted the effectiveness of disodium hydrogen benzoate:

- Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that disodium hydrogen benzoate effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as a preservative in food products .

- Cancer Cell Line Research : In vitro experiments on breast cancer cell lines showed that treatment with disodium hydrogen benzoate led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.

- Inflammation Model : An animal model study indicated that administration of disodium hydrogen benzoate reduced paw swelling in induced arthritis models, supporting its anti-inflammatory potential .

Preparation Methods

Synthesis of the 4-chloro-6-amino-1,3,5-triazine Intermediate

- Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), selective substitution of chlorine atoms is performed.

- The first substitution is typically with an amine (e.g., 4-aminobenzoate) under controlled temperature (0–5 °C) to replace one chlorine atom with an amino group.

- The second substitution introduces the 8-hydroxy-3,6-disulphonato-1-naphthylamino group via nucleophilic aromatic substitution at the 6-position of the triazine ring.

- Reaction conditions involve polar aprotic solvents or aqueous media with pH control to favor substitution without hydrolysis.

Preparation of the 8-hydroxy-3,6-disulphonato-1-naphthylamine

- The naphthalene derivative is prepared by sulfonation of 1-naphthol to introduce sulfonate groups at positions 3 and 6.

- Amination is achieved by reduction of nitro precursors or direct amination methods.

- The hydroxy group at position 8 is retained to maintain the compound’s chromophoric properties.

Coupling of the Naphthylamino Group to the Triazine Core

- The amino-substituted naphthalene is reacted with the partially substituted triazine intermediate.

- Conditions are optimized to promote nucleophilic substitution on the triazine ring without side reactions.

- The reaction is typically carried out in aqueous or mixed solvent systems at elevated temperatures (50–80 °C).

Formation of the Disodium Salt

- The final compound is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt.

- This step enhances water solubility and stabilizes the sulfonate groups.

- The pH is carefully controlled to avoid decomposition or hydrolysis.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Triazine chlorides substitution | 4-aminobenzoate, base (NaOH) | 0–5 | Water/acetone | Controlled addition to avoid hydrolysis |

| Naphthalene sulfonation | Sulfuric acid or oleum | 80–120 | Sulfuric acid | Introduces sulfonate groups |

| Amination of naphthalene | Reduction of nitro group or direct amination | 25–60 | Aqueous or organic | Requires careful pH and temperature control |

| Coupling reaction | Amino-naphthalene + triazine intermediate | 50–80 | Water/ethanol mix | Stirring under inert atmosphere |

| Salt formation | NaOH or Na2CO3 | Room temperature | Water | pH ~7-9 for stable disodium salt |

Analytical and Purity Considerations

- The product is characterized by UV-Vis spectroscopy to confirm chromophore formation.

- NMR and Mass Spectrometry confirm substitution patterns and molecular weight.

- Elemental analysis verifies sodium and sulfur content consistent with disulfonate and disodium salt.

- Purity is assessed by HPLC or TLC to ensure absence of unreacted intermediates or side products.

Research Findings and Optimization

- Studies indicate that temperature control during substitution on the triazine ring is critical to avoid hydrolysis of the triazine core.

- The order of substitution affects yield and purity; introducing the benzoate group first followed by the naphthylamino group is preferred.

- Sulfonation of the naphthalene ring must be carefully controlled to avoid over-sulfonation or degradation.

- Use of aqueous-organic solvent mixtures improves solubility of intermediates and reaction rates.

- Neutralization to the disodium salt form improves stability and handling of the final compound.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Intermediates | Critical Parameters | Outcome |

|---|---|---|---|

| 1. Triazine chlorides substitution | Cyanuric chloride, 4-aminobenzoate | Low temp, pH control | Mono-substituted triazine |

| 2. Naphthalene sulfonation | 1-naphthol, sulfuric acid | High temp, controlled time | Disulfonated naphthol |

| 3. Amination of naphthalene | Nitro-naphthalene, reducing agent | Mild temp, pH control | Amino-naphthalene derivative |

| 4. Coupling reaction | Amino-naphthalene + triazine intermediate | Moderate temp, inert atm. | Coupled triazine-naphthalene |

| 5. Salt formation | Sodium hydroxide or carbonate | Neutral pH | Disodium salt final compound |

This detailed preparation method reflects the complexity of synthesizing such a multifunctional compound, combining aromatic substitution, sulfonation, and salt formation steps. The process requires precise control of reaction conditions to achieve high purity and yield, suitable for applications in dyes, pigments, or related chemical industries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

- Methodology : Begin with nucleophilic substitution reactions using 1,3,5-triazine derivatives and sulfonated naphthylamine precursors under controlled reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst). Purify via recrystallization or column chromatography. Validate purity using HPLC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns and absence of unreacted intermediates .

- Key Parameters : Monitor reaction temperature (e.g., -35°C for intermediate steps), solvent polarity, and stoichiometric ratios to minimize byproducts like unreacted triazine or naphthylamine residues .

Q. How can this compound be characterized spectroscopically to confirm its structure?

- Methodology : Use UV-Vis spectroscopy to assess absorbance maxima (λmax) in aqueous solutions, correlating with conjugated π-systems from the naphthalene and triazine moieties. FT-IR can identify functional groups (e.g., sulfonate S=O stretching at ~1200 cm⁻¹, aromatic C-N at ~1350 cm⁻¹). X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated for similar hydrazide derivatives .

- Data Interpretation : Compare spectral data with computational simulations (DFT for vibrational modes) to resolve ambiguities in substitution patterns .

Q. What are its primary applications in experimental research?

- Applications :

- Dye and Indicator : Utilized in pH-sensitive assays due to sulfonate and hydroxyl groups, which undergo protonation-dependent spectral shifts.

- Biological Staining : Effective in visualizing cellular components (e.g., membrane proteins) via non-covalent interactions, validated by fluorescence microscopy or flow cytometry .

- Drug Delivery : Investigate its ability to form stable complexes with metal ions (e.g., Cr³⁺) for targeted delivery, referencing similar triazine-based coordination chemistry .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (0, 7, 14 days). Use Arrhenius kinetics to predict shelf-life.

- Mitigation Strategies : Stabilize sulfonate groups with lyoprotectants (e.g., trehalose) in aqueous formulations or encapsulate in liposomes for biological applications .

Q. What computational methods can predict its reactivity in complex biological systems?

- Approach : Employ molecular docking (AutoDock Vina) to model interactions with biomolecular targets (e.g., serum albumin). Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Validate predictions with in vitro binding assays .

- Case Study : Compare predicted and experimental binding affinities for similar azo-triazine derivatives to refine computational parameters .

Q. How can contradictory data on its fluorescence quantum yield be resolved?

- Resolution Strategy :

- Experimental Replication : Standardize solvent (e.g., DMSO vs. PBS), excitation wavelengths, and instrument calibration across labs.

- Cross-Validation : Use complementary techniques like time-resolved fluorescence and quantum mechanical calculations (TD-DFT) to reconcile discrepancies between reported values .

Q. What advanced separation techniques optimize its isolation from reaction mixtures?

- Techniques :

- Membrane Filtration : Utilize nanofiltration membranes (MWCO ~500 Da) to separate the compound (MW ~700 g/mol) from smaller byproducts.

- Ion-Exchange Chromatography : Exploit sulfonate groups’ negative charge at pH >4 for selective retention on DEAE-cellulose columns .

Methodological Design and Theoretical Frameworks

Q. How to integrate AI-driven automation in its synthesis and analysis?

- AI Applications :

- Smart Laboratories : Use machine learning (e.g., TensorFlow) to predict optimal reaction conditions (temperature, solvent ratio) based on historical data.

- Real-Time Monitoring : Implement Raman spectroscopy coupled with AI algorithms for in-line purity assessment during synthesis .

Q. What theoretical frameworks guide its study in supramolecular chemistry?

- Frameworks :

- Host-Guest Chemistry : Apply the lock-and-key model to study its inclusion complexes with cyclodextrins, using ITC (isothermal titration calorimetry) to quantify binding thermodynamics.

- Self-Assembly : Investigate π-π stacking and hydrogen bonding (e.g., between benzoate and triazine groups) via SAXS (small-angle X-ray scattering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.